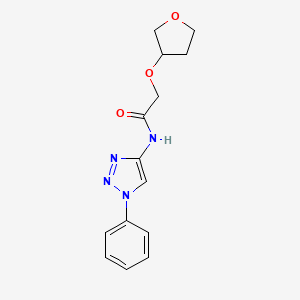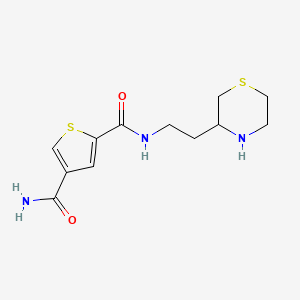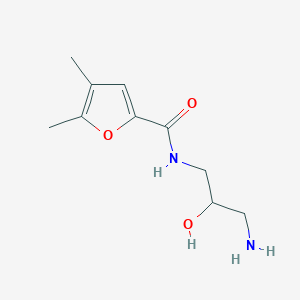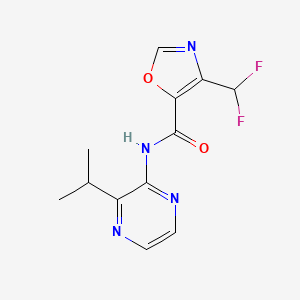![molecular formula C10H21N3O2 B7359896 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one](/img/structure/B7359896.png)
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one, also known as MDPV, is a psychoactive drug that belongs to the cathinone class of compounds. MDPV is a synthetic stimulant that was first synthesized in the 1960s. It gained popularity as a recreational drug in the early 2000s and has been associated with numerous cases of overdose and death. Despite its negative reputation, MDPV has been the subject of scientific research due to its potential therapeutic properties.
作用機序
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their concentration in the synaptic cleft. This leads to a stimulant effect on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one are similar to those of other stimulant drugs. It increases the release of dopamine, norepinephrine, and serotonin, leading to feelings of euphoria and increased energy. It also increases heart rate, blood pressure, and body temperature. Prolonged use of 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one can lead to addiction, psychosis, and other negative effects on mental and physical health.
実験室実験の利点と制限
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one has been used in a variety of lab experiments due to its potential therapeutic properties. Its ability to bind to dopamine and norepinephrine transporters makes it useful in studying the mechanisms of neurotransmitter reuptake. However, its negative effects on mental and physical health make it a challenging substance to work with and limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research on 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one. One area of interest is its potential use in the treatment of ADHD and depression. Another area of interest is its antibacterial properties, which may lead to the development of new antibiotics. Additionally, further research is needed to better understand the mechanisms of action and potential negative effects of 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one on mental and physical health.
合成法
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one can be synthesized using a variety of methods. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and piperidine. The resulting product is then reduced using sodium borohydride to yield 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one. Other methods involve the use of different starting materials and reagents.
科学的研究の応用
4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have an affinity for the dopamine transporter and norepinephrine transporter, which may make it useful in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Additionally, 4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one has been shown to have antibacterial properties, which may make it useful in the development of new antibiotics.
特性
IUPAC Name |
4-amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-12-8-3-2-4-13(7-8)10(15)5-9(14)6-11/h8-9,12,14H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJDYOZJLJRVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C(=O)CC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-adamantyl)-2-[(2R)-2-hydroxy-2-phenylethyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B7359819.png)
![N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7359821.png)
![3-Chloro-5-[[[5-(difluoromethyl)-1,2-oxazol-3-yl]methylamino]methyl]phenol](/img/structure/B7359829.png)
![tert-butyl N-[2-[5-(2-fluoro-3-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate](/img/structure/B7359830.png)
![4-(furan-2-carbonyl)-N'-(2-methoxyethyl)-N-[N'-(2-methoxyethyl)carbamimidoyl]piperazine-1-carboximidamide;hydrobromide](/img/structure/B7359834.png)


![(3aR,6aR)-N-(1-ethylpyrazol-3-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7359856.png)


![4-bromo-2-methyl-5-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-ylamino]pyridazin-3-one](/img/structure/B7359893.png)
![[4-(methylamino)piperidin-1-yl]-(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B7359899.png)
![[5-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]-(2-methyl-1,1-dioxothiolan-2-yl)methanone](/img/structure/B7359918.png)
